molecular formula C15H16N4OS B14933034 4-methyl-2-(1H-pyrrol-1-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]-1,3-thiazole-5-carboxamide

4-methyl-2-(1H-pyrrol-1-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]-1,3-thiazole-5-carboxamide

Cat. No.: B14933034
M. Wt: 300.4 g/mol
InChI Key: DXDSBDYYCJPFBL-UHFFFAOYSA-N
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Description

4-methyl-2-(1H-pyrrol-1-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]-1,3-thiazole-5-carboxamide is a complex organic compound featuring a thiazole ring, pyrrole groups, and a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-(1H-pyrrol-1-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 4-methyl-2-(1H-pyrrol-1-yl)benzonitrile with appropriate reagents to introduce the thiazole and carboxamide functionalities . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety, often employing continuous flow reactors and automated systems to handle the complex reactions involved.

Chemical Reactions Analysis

Types of Reactions

4-methyl-2-(1H-pyrrol-1-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution could introduce new alkyl or aryl groups.

Scientific Research Applications

4-methyl-2-(1H-pyrrol-1-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]-1,3-thiazole-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 4-methyl-2-(1H-pyrrol-1-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]-1,3-thiazole-5-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-2-(1H-pyrrol-1-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]-1,3-thiazole-5-carboxamide is unique due to its combination of a thiazole ring, multiple pyrrole groups, and a carboxamide functional group. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.

Properties

Molecular Formula

C15H16N4OS

Molecular Weight

300.4 g/mol

IUPAC Name

4-methyl-2-pyrrol-1-yl-N-(2-pyrrol-1-ylethyl)-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C15H16N4OS/c1-12-13(21-15(17-12)19-9-4-5-10-19)14(20)16-6-11-18-7-2-3-8-18/h2-5,7-10H,6,11H2,1H3,(H,16,20)

InChI Key

DXDSBDYYCJPFBL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N2C=CC=C2)C(=O)NCCN3C=CC=C3

Origin of Product

United States

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